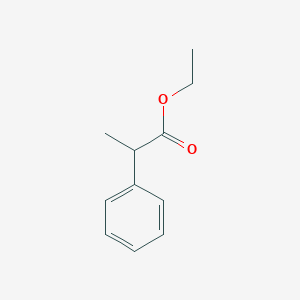
クエン酸ドロロキシフェン
概要
説明
科学的研究の応用
Chemistry: It is used as a model compound to study the behavior of SERMs.
作用機序
Droloxifene citrate exerts its effects by binding to estrogen receptors, thereby modulating their activity . It has a higher affinity for estrogen receptors compared to tamoxifen and exhibits both estrogenic and anti-estrogenic effects depending on the tissue . The molecular targets include estrogen receptors in breast tissue, bone, and the cardiovascular system . The pathways involved include the modulation of gene expression and protein synthesis .
生化学分析
Biochemical Properties
Droloxifene citrate has been reported to have a 10- to 60-fold increased affinity for the estrogen receptor compared to other compounds This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way
Cellular Effects
Droloxifene citrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have an obvious effect on reversing the multidrug resistance of K562/A02 cells and modulating mdrl, GST pi and TopoII alpha expression . It also induces apoptosis in cultured rat luteal cells . These effects suggest that Droloxifene citrate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a selective estrogen receptor modulator (SERM), it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of Droloxifene citrate vary with different dosages
準備方法
The synthesis of droloxifene citrate involves several steps, starting from the basic structure of tamoxifen . The synthetic route typically includes the hydroxylation of tamoxifen to produce 3-hydroxytamoxifen, followed by the formation of the citrate salt . The reaction conditions often involve the use of dimethylaminoethanol and phenylbutene derivatives under controlled temperature and pressure . Industrial production methods are similar but scaled up to accommodate larger quantities .
化学反応の分析
Droloxifene citrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert droloxifene citrate into its corresponding alcohols.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Droloxifene citrate is similar to other SERMs such as tamoxifen, raloxifene, and clomifene . it has unique properties that set it apart:
Higher affinity for estrogen receptors: Droloxifene citrate has a 10- to 60-fold increased affinity for estrogen receptors compared to tamoxifen.
Reduced partial estrogen agonistic activity: This makes it potentially safer with fewer side effects.
Different pharmacokinetics: Droloxifene citrate reaches peak concentrations and is eliminated more rapidly than tamoxifen.
Similar compounds include:
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: Used primarily for the prevention of osteoporosis in postmenopausal women.
Clomifene: Used to treat infertility in women.
Droloxifene citrate’s unique properties make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPMSTODOYNP-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97752-20-0 | |
| Record name | Droloxifene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97752-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droloxifene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROLOXIFENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the newly discovered bioactivities of Droloxifene citrate?
A1: Beyond its known anti-estrogenic properties, Droloxifene citrate exhibits two newly discovered bioactivities []:
- Induction of Apoptosis in Rat Luteal Cells: Droloxifene citrate can induce apoptosis (programmed cell death) in cultured rat luteal cells. This finding opens avenues for exploring its use in conditions where luteal cell regulation is crucial. You can read more about this in the study published here: [Synthesis of droloxifene citrate and its new bioactivity] []
Q2: How is Droloxifene citrate metabolized in the human body?
A2: Following oral administration, Droloxifene citrate undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves glucuronidation, leading to the formation of Droloxifene glucuronide, which is the primary circulating metabolite. Other metabolic pathways include N-demethylation and side-chain hydroxylation. Excretion of Droloxifene and its metabolites occurs primarily via the fecal route, suggesting a role for biliary excretion and enterohepatic circulation. For more details on the pharmacokinetics and metabolism, refer to the study: [Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects] [].
Q3: Can you describe an efficient synthetic procedure for Droloxifene citrate?
A3: An improved synthesis of Droloxifene citrate utilizes methoxybenzene and phenylacetic acid as starting materials []. This procedure involves eight steps: Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate formation. This optimized method boasts an overall yield of 14.7% (9.2%), a significant improvement over previously reported methods. The advantages include readily available reagents, simplified purification steps, and efficient configuration conversion. For a detailed protocol, please refer to the research article: [Synthesis of droloxifene citrate and its new bioactivity] [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



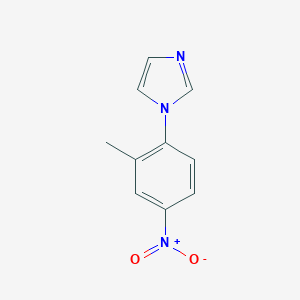

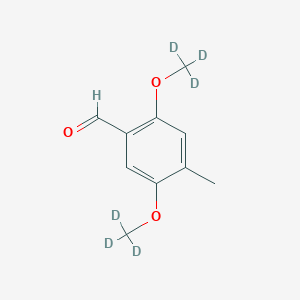
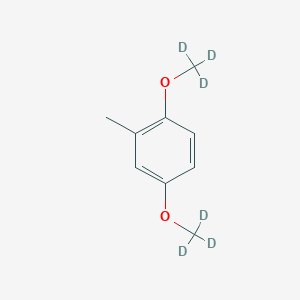
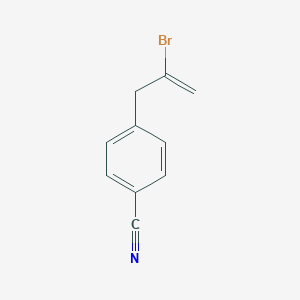
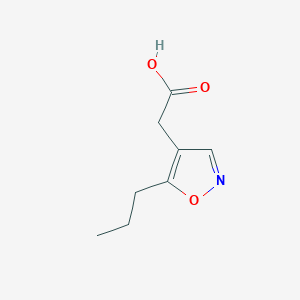

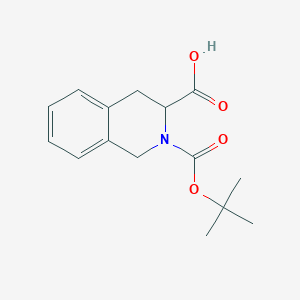
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
